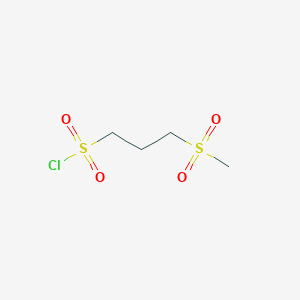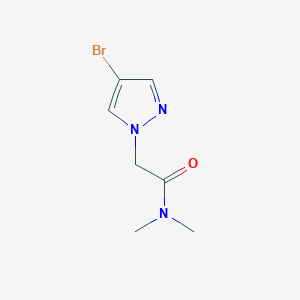
3-Bromo-4-chloroisopropylbenzene
Vue d'ensemble
Description
3-Bromo-4-chloroisopropylbenzene, also known as 2,6-dichlorobenzyl bromide, is a chemical compound that belongs to the class of organobromides. It is a colorless, volatile liquid with a sweet, aromatic odor. It is used in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. It is also used as an intermediate in the production of dyes, fragrances, and other organic compounds.
Applications De Recherche Scientifique
Halogenation Reactions and Catalysis
HCl-Catalyzed Photoreduction and Photosubstitution Reactions : Research by Wubbels, Snyder, and Coughlin (1988) demonstrates the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which forms 4-chloronitrobenzene and other reduction products under specific conditions. This study highlights the potential for halogen exchange and reduction reactions in halogenated aromatic compounds, which could be relevant for compounds like 3-Bromo-4-chloroisopropylbenzene in synthetic chemistry applications (Wubbels, Snyder, & Coughlin, 1988).
Palladium-Catalyzed Reactions : Fitton and Rick (1971) explored the reactivity of halobenzenes towards oxidative addition to Pd(PPh3)4, finding a specific order of reactivity that is influenced by the presence of electron-donating or withdrawing groups. This study suggests that the electronic nature of halogen substituents on aromatic rings can significantly affect their reactivity in catalyzed reactions, which could be relevant for designing synthetic routes involving 3-Bromo-4-chloroisopropylbenzene (Fitton & Rick, 1971).
Ring Halogenation Techniques : Research on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts by Bovonsombat and Mcnelis (1993) provides insights into methods for selectively introducing halogen atoms into aromatic compounds. Such techniques could be applicable for modifying or synthesizing compounds related to 3-Bromo-4-chloroisopropylbenzene (Bovonsombat & Mcnelis, 1993).
Synthetic Applications
Synthesis of Molecular Scaffolds : Wallace et al. (2005) reported the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from halomethylated intermediates, highlighting a versatile approach for creating complex molecular architectures from simpler halogenated precursors. This study underscores the utility of halogenated compounds in the construction of molecular scaffolds for chemical synthesis (Wallace et al., 2005).
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFYXVTWMTRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloroisopropylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)



![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)


![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)

